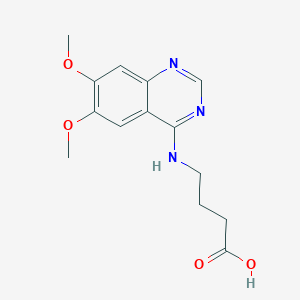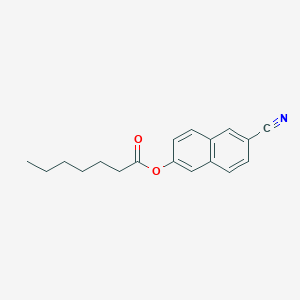![molecular formula C11H9Cl2N3O2 B11841464 [(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide CAS No. 88757-72-6](/img/structure/B11841464.png)
[(5,7-Dichloroquinolin-8-yl)oxy]-N'-hydroxyethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is a synthetic organic compound that belongs to the class of quinoline derivatives This compound is characterized by the presence of a quinoline ring substituted with chlorine atoms at positions 5 and 7, and an oxy group at position 8
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Chlorination: The starting material, quinoline, is chlorinated using reagents such as phosphorus pentachloride or thionyl chloride to introduce chlorine atoms at positions 5 and 7.
Hydroxylation: The chlorinated quinoline is then subjected to hydroxylation using reagents like sodium hydroxide or potassium hydroxide to introduce the oxy group at position 8.
Imidation: The final step involves the reaction of the hydroxylated quinoline with hydroxylamine hydrochloride and acetic anhydride to form the hydroxyacetimidamide moiety.
Industrial Production Methods
Industrial production of 2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline N-oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The chlorine atoms at positions 5 and 7 can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Applications De Recherche Scientifique
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide involves its interaction with specific molecular targets and pathways. The compound can bind to DNA and proteins, disrupting their normal functions. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound’s ability to chelate metal ions may contribute to its antimicrobial activity by disrupting essential metal-dependent processes in microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,7-Dichloroquinolin-8-yl)oxy)-acetic acid: Similar structure but with an acetic acid moiety instead of hydroxyacetimidamide.
8-Hydroxyquinoline: Lacks the chlorine substitutions and hydroxyacetimidamide moiety but shares the quinoline core structure.
Uniqueness
2-((5,7-Dichloroquinolin-8-yl)oxy)-N-hydroxyacetimidamide is unique due to the presence of both chlorine substitutions and the hydroxyacetimidamide moiety, which confer distinct chemical properties and biological activities. This combination of functional groups enhances its potential as a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
88757-72-6 |
|---|---|
Formule moléculaire |
C11H9Cl2N3O2 |
Poids moléculaire |
286.11 g/mol |
Nom IUPAC |
2-(5,7-dichloroquinolin-8-yl)oxy-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H9Cl2N3O2/c12-7-4-8(13)11(18-5-9(14)16-17)10-6(7)2-1-3-15-10/h1-4,17H,5H2,(H2,14,16) |
Clé InChI |
IHQPZRSCFPVDRH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C(C=C2Cl)Cl)OCC(=NO)N)N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


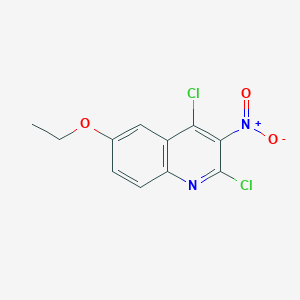

![2-Hydroxy-4-{(E)-[(quinoxalin-2-yl)methylidene]amino}benzoic acid](/img/structure/B11841392.png)

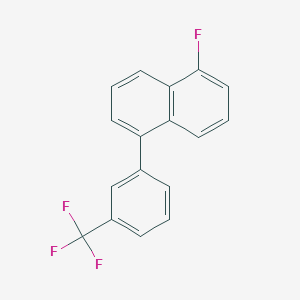

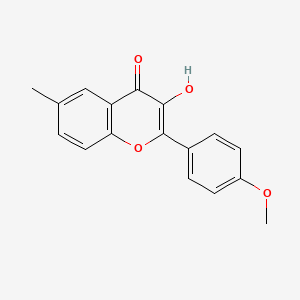

![2-[[4-(Benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]ethanamine](/img/structure/B11841435.png)

